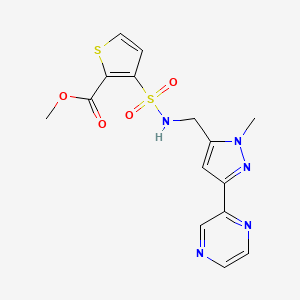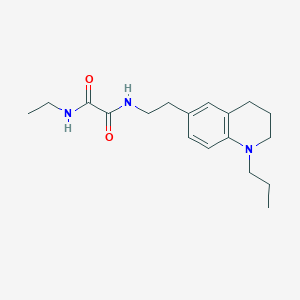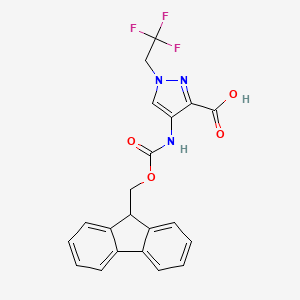![molecular formula C17H20ClN3O4 B2645223 3-(4-Chlorobenzyl)-8-(2-methoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021067-17-3](/img/structure/B2645223.png)
3-(4-Chlorobenzyl)-8-(2-methoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- Copper-Catalyzed Difluoroalkylation/Dearomatization : Li et al. established an efficient method for synthesizing difluoroalkylated 2-azaspiro[4.5]decanes using copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. The reaction involves tandem radical addition and dearomatizing cyclization .
Another approach involves yne-en-ynes reacting with substituted aryl halides in the presence of Pd(OAc)2–PPh3 , leading to diazaspiro[4.5]decane scaffolds with exocyclic double bonds .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Detoxification Applications
One notable application of 3-(4-Chlorobenzyl)-8-(2-methoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione related compounds is in the field of antimicrobial and detoxification. Ren et al. (2009) synthesized a similar N-halamine precursor and applied it onto cotton fabrics. These fabrics demonstrated effective biocidal properties against Staphylococcus aureus and Escherichia coli O157:H7. Additionally, the chlorinated swatches were used to detoxify a simulant of chemical mustard, converting it into a less toxic form. This study suggests the potential of similar compounds in creating antimicrobial surfaces and detoxifying harmful agents (Ren et al., 2009).
Anticonvulsant Activity
The compound's derivatives have also been studied for their anticonvulsant activities. A series of derivatives were synthesized and evaluated, demonstrating that certain N-benzyl derivatives with specific substituents showed increased anticonvulsant activity compared to their analogues. This indicates the potential of these compounds in developing new anticonvulsant drugs (Obniska et al., 2006).
Structural and Chemical Analysis
Lazić et al. (2022) synthesized two spirohydantoin derivatives, including one structurally similar to the compound . They analyzed these compounds using single crystal X-ray diffraction, DFT, and QTAIM calculations, focusing on the impact of simple substitution on the benzoyl unit. This type of research provides valuable insights into the structural and electronic properties of these compounds, potentially guiding their application in various fields (Lazić et al., 2022).
Crystal Structure Analysis
Jiang and Zeng (2016) synthesized new oxaspirocyclic compounds and determined their structures through single crystal X-ray crystallography. The study provided detailed insights into the molecular and crystal structures, which is crucial for understanding the compound's properties and potential applications (Jiang & Zeng, 2016).
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl]-8-(2-methoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4/c1-25-11-14(22)20-8-6-17(7-9-20)15(23)21(16(24)19-17)10-12-2-4-13(18)5-3-12/h2-5H,6-11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOQERKPZINBNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Z)-4-(N,N-diethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2645147.png)


![[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2645151.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2645154.png)


![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone](/img/structure/B2645158.png)

![1-(4-Fluorophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2645162.png)
